Dimethyl 2,2-di(but-2-yn-1-yl)malonate
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Overview
Description
Dimethyl 2,2-di(but-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, featuring two but-2-yn-1-yl groups attached to the central carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-di(but-2-yn-1-yl)malonate can be synthesized through the alkylation of dimethyl malonate with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The process may be optimized for higher yields and purity through continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-di(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the but-2-yn-1-yl groups are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to yield saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common
Major Products
Nucleophilic Substitution: Products include substituted malonates.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include saturated malonates and alcohols.
Scientific Research Applications
Dimethyl 2,2-di(but-2-yn-1-yl)malonate is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research
Mechanism of Action
The mechanism of action of dimethyl 2,2-di(but-2-yn-1-yl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form a resonance-stabilized enolate, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A closely related compound with ethyl groups instead of methyl groups.
Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound with prop-2-yn-1-yl groups
Uniqueness
Dimethyl 2,2-di(but-2-yn-1-yl)malonate is unique due to its specific but-2-yn-1-yl substituents, which impart distinct reactivity and properties compared to other malonate esters. This uniqueness makes it valuable in specialized synthetic applications and research .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
dimethyl 2,2-bis(but-2-ynyl)propanedioate |
InChI |
InChI=1S/C13H16O4/c1-5-7-9-13(10-8-6-2,11(14)16-3)12(15)17-4/h9-10H2,1-4H3 |
InChI Key |
ZCPCGZQWOHHKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(CC#CC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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